5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
Overview
Description
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyrazine with an imidazole derivative in the presence of a suitable base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases by binding to the active site and blocking substrate access . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-imidazo[4,5-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Chloro-1H-imidazo[4,5-b]pyrimidine: Contains a pyrimidine ring, offering different electronic properties and reactivity.
Uniqueness
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is unique due to the presence of both imidazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a variety of biological targets and makes it a versatile scaffold in drug design .
Biological Activity
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[4,5-b]pyrazine family, which is known for a variety of pharmacological effects, including anticancer, antibacterial, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.
The molecular formula of this compound is C₆H₄ClN₃O, with a molecular weight of approximately 173.57 g/mol. It is characterized by the presence of chlorine and imidazole moieties which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₆H₄ClN₃O |
Molecular Weight | 173.57 g/mol |
CAS Number | 40851-98-7 |
Density | Not specified |
Melting Point | Not specified |
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyrazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity towards colon carcinoma and glioblastoma cells with IC50 values in the low micromolar range .
In a comparative study involving various substituted imidazo[4,5-b]pyridines (closely related to our compound), the strongest antiproliferative effects were observed in derivatives featuring halogen substitutions, suggesting that chlorine may enhance biological activity .
Antibacterial Activity
The antibacterial properties of this compound have been explored with varying results. While some studies indicate limited antibacterial efficacy against Gram-positive and Gram-negative bacteria, specific derivatives have shown moderate activity against strains such as E. coli . The structure-activity relationship indicates that modifications in the imidazole ring can significantly impact antibacterial potency.
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyrazine derivatives has also been investigated. Compounds in this class have been evaluated against a range of DNA and RNA viruses. Although specific data on this compound is limited, related compounds have demonstrated promising antiviral activity .
The biological activities of this compound are believed to result from its ability to interact with cellular targets such as DNA and various enzymes involved in cell proliferation and survival. For example, some derivatives are thought to intercalate into DNA strands, disrupting replication processes in cancer cells . Additionally, the inhibition of key enzymes involved in bacterial cell wall synthesis may account for its antibacterial properties.
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines including LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). The most active compounds displayed IC50 values ranging from 0.4 to 3.2 μM .
- Antibacterial Evaluation : Another investigation assessed the antibacterial activity of imidazo[4,5-b]pyridine derivatives against Staphylococcus aureus and E. coli. The results indicated that while most compounds were inactive, certain substitutions led to moderate inhibition .
Properties
IUPAC Name |
5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKISSRRBAAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187016 | |
Record name | 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33386-23-1 | |
Record name | 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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